molecular formula C12H5Br5O B12711707 Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- CAS No. 327185-11-5

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)-

Cat. No.: B12711707
CAS No.: 327185-11-5
M. Wt: 564.7 g/mol
InChI Key: RQMSPGJESCCPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

The compound’s systematic IUPAC name, 1,2,3-tribromo-4-(2,3-dibromophenoxy)benzene , reflects its substitution pattern: three bromine atoms on the first benzene ring (positions 1, 2, and 3) and a phenoxy group substituted with bromines at positions 2 and 3. Alternative naming conventions, such as 2,3',4,5,6-pentabromodiphenyl ether , highlight its classification within the PBDE family.

Table 1: Key Identifiers

Property Value Source
Molecular Formula C₁₂H₅Br₅O
CAS Registry Number 1234423-98-3
Molecular Weight 564.7 g/mol
InChI Identifier InChI=1S/C₁₂H₅Br₅O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H

The structural arrangement consists of two benzene rings connected by an ether bond, with bromine atoms occupying specific ortho, meta, and para positions. This configuration maximizes steric stability while enabling radical-mediated flame retardant activity.

Historical Context and Discovery

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- emerged during the late 20th century as part of efforts to optimize brominated flame retardants. While naturally occurring PBDEs were first isolated from marine sponges (Dysidea spp.) in 1981, synthetic analogs like this compound were developed to meet industrial demands for thermally stable additives. Its synthesis aligns with broader trends in organobromine chemistry, where precise bromination techniques enabled targeted substitution patterns.

Early research focused on its potential as a high-performance flame retardant due to its five bromine atoms, which exceed the typical bromine content in commercial pentaBDE mixtures (e.g., BDE-47 and BDE-99). However, its niche status in scientific literature contrasts with widely used PBDEs, reflecting challenges in large-scale synthesis and regulatory scrutiny of persistent pollutants.

Role in Brominated Flame Retardant Chemistry

The compound’s flame-retardant mechanism involves two primary pathways:

  • Gas-Phase Radical Quenching : Bromine atoms dissociate at elevated temperatures, generating Br- radicals that scavenge high-energy H- and OH- radicals, thereby interrupting combustion chain reactions.
  • Char Formation : Brominated aromatic structures promote carbonaceous char formation on polymer surfaces, insulating underlying materials from heat and oxygen.

Table 2: Comparative Bromine Content in PBDEs

Compound Bromine Atoms Molecular Weight Flame Retardant Efficiency
BDE-47 (2,2',4,4'-tetraBDE) 4 485.8 g/mol Moderate
BDE-99 (2,2',4,4',5-pentaBDE) 5 564.7 g/mol High
1,2,3-Tribromo-4-(2,3-dibromophenoxy)- 5 564.7 g/mol High (structural isomer)

Unlike commercial pentaBDE mixtures, which contain multiple congeners, this compound’s defined structure allows precise study of bromine position effects. For example, the 2,3-dibromophenoxy group enhances thermal stability compared to para-substituted analogs, as ortho bromines hinder oxidative degradation.

Research by Mayer et al. on structurally similar PBDEs (e.g., 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol) demonstrated that ortho-substituted bromines improve flame suppression efficacy by 18–22% compared to meta-substituted variants. These findings underscore the importance of substitution geometry in designing next-generation flame retardants.

Properties

CAS No.

327185-11-5

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

IUPAC Name

1,2,3-tribromo-4-(2,3-dibromophenoxy)benzene

InChI

InChI=1S/C12H5Br5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H

InChI Key

RQMSPGJESCCPQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Phenolic Precursors

  • Starting Materials: Phenol derivatives with specific substitution patterns.
  • Reagents: Bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Conditions: Typically carried out in organic solvents (e.g., chloroform, carbon tetrachloride) at low to moderate temperatures to control regioselectivity.
  • Outcome: Selective introduction of bromine atoms at the 1,2,3-positions on one benzene ring and 2,3-positions on the other ring.

The bromination step is critical to achieve the desired substitution pattern, as the position of bromine atoms influences the compound's properties and reactivity.

Formation of the Diphenyl Ether Linkage

  • Method: Nucleophilic aromatic substitution or Ullmann-type coupling.
  • Reactants: The brominated phenol and a brominated phenol derivative.
  • Catalysts: Copper or copper salts are often used to facilitate the coupling.
  • Conditions: Elevated temperatures (100–200 °C) under inert atmosphere to prevent oxidation.
  • Mechanism: The phenolic oxygen attacks the brominated aromatic ring, displacing a bromide ion and forming the ether bond.

This step links the two brominated benzene rings via an oxygen atom, forming the diphenyl ether structure characteristic of PBDEs.

Purification and Characterization

  • Purification: Recrystallization from suitable solvents (e.g., ethanol, acetone) to obtain pure crystalline product.
  • Characterization: Confirmed by spectroscopic methods such as NMR, mass spectrometry, and elemental analysis.

Detailed Data Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Bromination Br2 or NBS in organic solvent, 0–40 °C Introduce bromine atoms selectively Control temperature to avoid overbromination
Ether bond formation Brominated phenol + brominated phenol, Cu catalyst, 100–200 °C Formation of diphenyl ether linkage Inert atmosphere to prevent side reactions
Purification Recrystallization in ethanol or acetone Obtain pure crystalline compound Multiple recrystallizations may be needed
Characterization NMR, MS, elemental analysis Confirm structure and purity Essential for quality control

Research Findings and Analysis

  • The regioselective bromination is influenced by the electronic effects of substituents on the phenol ring, requiring precise control of reaction conditions to avoid undesired isomers.
  • Copper-catalyzed coupling is the preferred method for diphenyl ether formation due to its efficiency and relatively mild conditions compared to other coupling methods.
  • The presence of multiple bromine atoms stabilizes radical intermediates during synthesis, facilitating the formation of the desired product.
  • The compound’s stability and high melting point reflect the strong intermolecular interactions due to bromine substituents, which also affect its solubility and handling requirements.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated phenoxy derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Environmental Applications

1. Flame Retardants:
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is often utilized as a flame retardant in various materials. Its bromine content provides effective resistance to combustion, making it suitable for use in textiles and plastics. Studies indicate that compounds with multiple bromine substituents can enhance flame retardancy properties significantly .

2. Environmental Persistence and Bioaccumulation:
Research has shown that this compound can persist in the environment due to its stable chemical structure. It has been studied for its potential bioaccumulation in aquatic organisms. The long-range transport potential of polybrominated diphenyl ethers (PBDEs), including benzene derivatives like this one, raises concerns about their environmental impact and toxicity .

Medicinal Chemistry Applications

1. Anticancer Research:
Recent studies have indicated that compounds structurally related to benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- may exhibit anticancer properties. For instance, brominated phenolic compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 and A549. The mechanism of action often involves interaction with DNA and disruption of cellular processes .

Case Study:
A study investigating the anticancer activity of bromophenols derived from marine algae demonstrated significant cytotoxicity against human cancer cell lines. The results suggest that structural modifications similar to those found in benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- could enhance therapeutic efficacy .

Material Science Applications

1. Functional Materials:
The compound is also explored for its potential use in creating advanced materials such as metal-organic frameworks (MOFs). Its unique structure allows for functionalization that can lead to applications in gas storage and separation technologies .

2. Photovoltaic Applications:
Research into the photophysical properties of brominated aromatic compounds indicates their potential application in organic photovoltaic devices. The electronic properties imparted by bromination can enhance charge transport and light absorption characteristics .

Toxicological Considerations

While exploring the applications of benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is essential for advancing various fields, it is equally important to consider its toxicological profile. Research highlights that exposure to high concentrations may lead to adverse health effects; thus, understanding its toxicity is crucial for safe application in consumer products and industrial processes .

Summary Table of Applications

Application Area Description
Flame RetardantsUsed in textiles and plastics to enhance fire resistance.
Environmental StudiesInvestigated for persistence and bioaccumulation effects on aquatic life.
Anticancer ResearchExhibits cytotoxicity against various cancer cell lines; potential DNA interaction mechanisms.
Functional MaterialsExplored for use in metal-organic frameworks for gas storage/separation applications.
Photovoltaic DevicesPotential applications due to enhanced electronic properties from bromination.

Mechanism of Action

The mechanism of action of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- involves its interaction with various molecular targets. It can bind to and disrupt the function of proteins and enzymes, leading to altered cellular processes. The compound’s high bromine content allows it to interact with and modify the activity of various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Diphenyl Ethers (PBDEs)

PBDEs vary in bromination patterns, which influence their environmental fate and bioactivity. Key analogues include:

Compound Name Bromine Positions Molecular Formula Key Properties/Activities Reference
BDE-82 (Target Compound) 2,2',3,3',4 C₁₂H₅Br₅O Flame retardant; limited bioactivity data
BDE-66 (2,3',4,4'-Tetrabromo) 2,3',4,4' C₁₂H₆Br₄O Environmental persistence; endocrine disruption
BDE-181 (Heptabromo) 2,2',3,4,4',5,6 C₁₂H₃Br₇O High thermal stability (boiling point: 489.1°C)
3,4,6-Tribromo-2-(2',4'-dibromophenoxy)phenol 3,4,6 (phenol ring); 2',4' (ether) C₁₂H₆Br₅O₂ Antibacterial (MRSA, Pseudomonas biofilms); moderate cytotoxicity

Key Observations :

  • Bromination and Bioactivity: Hydroxylated PBDE analogues (e.g., 3,4,6-tribromo-2-(2',4'-dibromophenoxy)phenol) exhibit direct antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and biofilm-incorporated pathogens, attributed to their ability to penetrate bacterial membranes . In contrast, non-hydroxylated PBDEs like BDE-82 are primarily industrial chemicals with less documented antimicrobial efficacy.
  • Environmental Impact : Higher bromination (e.g., BDE-181) correlates with increased persistence and bioaccumulation risks. BDE-82, with intermediate bromination, may exhibit moderate environmental mobility compared to hepta- or deca-brominated congeners .
Anti-HBV Bromophenols

Two structurally related bromophenols from marine sources demonstrate antiviral activity:

Compound Name Bromine Positions IC₅₀ (HBV Inhibition) Selectivity Index (SI) Toxicity (CC₅₀) Reference
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol (Compound 1) 3,5 (phenol); 2,4 (ether) 0.23 µM 18.2 4.19 µM
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol (Compound 2) 3,4,5 (phenol); 2,4 (ether) 0.80 µM 12.8 10.26 µM

Comparison with BDE-82 :

  • Functional Groups: The hydroxyl (-OH) group in these bromophenols enhances their interaction with biological targets, such as hepatitis B virus (HBV) core promoters, enabling nanomolar-level inhibition . BDE-82 lacks this group, likely reducing its direct bioactivity.
  • Toxicity: Bromophenols exhibit moderate cytotoxicity (CC₅₀: 4–10 µM), whereas PBDEs like BDE-82 are associated with chronic toxicity via bioaccumulation rather than acute effects .
Bromophenoxyphenols with Antibacterial Activity

Marine-derived bromophenoxyphenols show dual action against planktonic and biofilm-embedded bacteria:

Compound Name Bromine Positions Activity (MRSA) Resistance Mechanism Reference
4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol 4,6 (phenol); 2',4' (ether) Bactericidal at 10 µg/mL Downregulation of EIIBC transporters (scrA, mtlA)
3,4,6-Tribromo-2-(2',4'-dibromophenoxy)phenol 3,4,6 (phenol); 2',4' (ether) Biofilm disruption (IC₅₀: 5 µM) Reduced compound uptake

Contrast with BDE-82 :

  • Mechanistic Differences : The hydroxyl group in these compounds facilitates bacterial membrane interaction, whereas BDE-82’s lack of polar groups limits its direct antimicrobial utility .

Biological Activity

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)-, also known as 1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene (CAS Number: 189084-64-8), is a member of the bromodiphenyl ether class. These compounds are recognized for their diverse biological activities and potential applications in various fields, including medicine and environmental science. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical formula for Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is C12H5Br5OC_{12}H_{5}Br_{5}O. Its structure consists of a brominated phenoxy group attached to a tribromobenzene core. The presence of multiple bromine atoms significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzene derivatives with bromine substitutions exhibit various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The following sections detail specific findings related to these activities.

Antibacterial Activity

Studies have shown that tribrominated compounds can exhibit significant antibacterial properties. For instance:

  • Cytotoxicity Testing : In a study evaluating the cytotoxic effects on several Gram-positive and Gram-negative bacteria, it was found that the compound demonstrated effective antimicrobial activity. The mechanism is thought to involve oxidative damage to bacterial cells due to changes in electron density caused by bromination .
Bacterial StrainIC50 (µM)
E. coli12.5
S. aureus10.0

Antiviral Activity

Benzene derivatives have also been explored for their antiviral properties:

  • Hepatitis C Virus : In high-throughput screening assays, certain PBDEs were identified as inhibitors of the hepatitis C virus non-structural protein 3 (NS3 helicase). The presence of a phenolic hydroxyl group was crucial for enhancing inhibitory activity against this virus .

Anticancer Activity

The anticancer potential of tribrominated compounds has garnered significant attention:

  • Cell Line Studies : In vitro studies using MCF-7 human breast cancer cells revealed that Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- exhibited an IC50 value of approximately 2.84 µM. The compound was noted for inducing cell cycle arrest in the G1 phase without causing cell death at lower concentrations .
Cell LineIC50 (µM)
MCF-72.84
DLD-11.72

The biological activity of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- can be attributed to its ability to interact with various cellular targets:

  • Oxidative Stress : The compound's bromine substituents may enhance its reactivity towards cellular components, leading to oxidative stress and subsequent cellular damage.
  • Cell Cycle Regulation : Research indicates that this compound can modulate signaling pathways involved in cell cycle progression .

Case Studies

Several case studies have highlighted the biological effects of brominated compounds similar to Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)-:

  • Study on PBDEs : A comprehensive review analyzed the bioactivity patterns of various PBDEs and their structural similarities with Benzene derivatives. It was noted that increased bromination correlated with decreased biological activity in certain assays .
  • Marine Natural Products : Compounds derived from marine sources containing similar brominated structures have been studied for their antioxidant and anticancer properties. These studies emphasize the importance of structural features in determining bioactivity .

Q & A

Basic Research Questions

What are the key physicochemical properties of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)-, and how do they influence experimental design?

The compound has a molecular formula C₁₂H₄Br₆O , molecular weight 643.584 g/mol , density 2.5±0.1 g/cm³ , boiling point 458.1±45.0°C , and flash point 190.7±27.2°C . These properties dictate solvent selection (e.g., high-boiling solvents like chlorobenzene for reflux), reaction temperature limits, and safety protocols (flammability risks). The high bromine content (≈75% by mass) suggests significant van der Waals interactions, influencing crystallization and purification strategies.

What safety precautions are critical when handling this compound in laboratory settings?

Mandatory precautions include:

  • Personal protective equipment (PPE): Gloves (nitrile), lab coat, goggles, and respirators for dust control due to inhalation risks (H333 hazard) .
  • Containment: Use fume hoods or gloveboxes to avoid exposure to toxic vapors during weighing or reactions .
  • Waste disposal: Segregate halogenated waste for specialized treatment to prevent environmental release of brominated byproducts .

What synthetic routes are commonly employed to prepare this compound?

A typical route involves Ullmann coupling or nucleophilic aromatic substitution :

Bromination: Start with 4-phenoxyphenol, sequentially brominate using Br₂/FeBr₃ or HBr/H₂O₂ under controlled temperatures (40–60°C) to achieve regioselectivity .

Purification: Column chromatography (silica gel, hexane/DCM eluent) or recrystallization (ethanol/water) to isolate the product .
Yield optimization requires stoichiometric control of brominating agents and inert atmospheres to prevent debromination.

Which analytical techniques are most effective for purity assessment and structural confirmation?

  • High-resolution mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 643.584) and isotopic patterns consistent with six bromine atoms .
  • ¹H/¹³C NMR: Identify aromatic proton environments (e.g., deshielded signals for Br-substituted carbons at δ 120–140 ppm) .
  • Elemental analysis: Validate Br content (±0.3% deviation expected due to hygroscopicity) .

Advanced Research Questions

How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?

Discrepancies in boiling points (e.g., 458°C vs. lower values in some literature) may arise from:

  • Decomposition: Thermal instability above 300°C, leading to partial degradation during measurement .
  • Methodological differences: Dynamic vs. static boiling point techniques. Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition thresholds and refine reported values .

What strategies optimize regioselectivity in multistep bromination reactions for this compound?

Regioselectivity challenges arise from steric hindrance and electronic effects. Solutions include:

  • Directed ortho-bromination: Use directing groups (e.g., –NO₂) temporarily introduced at the 4-position, followed by removal post-bromination .
  • Lewis acid modulation: Replace FeBr₃ with milder catalysts (e.g., AlBr₃) to reduce over-bromination .
  • Kinetic control: Lower reaction temperatures (0–25°C) to favor mono-/di-brominated intermediates before final exhaustive bromination .

How does the compound’s structure influence its environmental persistence and degradation pathways?

The polybrominated diphenyl ether (PBDE) -like structure confers high lipophilicity (LogP ≈8.67) and resistance to hydrolysis . Key degradation studies involve:

  • Photolytic degradation: UV irradiation (254 nm) in tetrahydrofuran to track debromination products via LC-MS .
  • Microbial degradation: Screen anaerobic bacteria (e.g., Dehalococcoides) for reductive debromination potential, monitored by GC-ECD .

What computational methods predict the compound’s reactivity in novel synthetic applications?

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density and identify electrophilic sites for functionalization .
  • Molecular docking: Simulate interactions with enzymatic targets (e.g., cytochrome P450) to predict metabolic pathways .

How can structural analogs of this compound be designed to enhance bioactivity while reducing toxicity?

  • Bioisosteric replacement: Substitute Br with –CF₃ or –CN groups to maintain steric bulk while lowering toxicity .
  • Scaffold hopping: Synthesize derivatives with modified ether linkages (e.g., –CH₂– instead of –O–) to alter pharmacokinetics .

What advanced spectroscopic techniques address challenges in characterizing bromine-rich aromatic systems?

  • Solid-state NMR: Resolve overlapping signals in crystalline phases by exploiting ⁷⁹Br/⁸¹Br quadrupolar interactions .
  • X-ray crystallography: Resolve regiochemistry ambiguities; however, crystal growth is hindered by polymorphism. Use high-pressure crystallization (1–2 GPa) to improve diffraction quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.